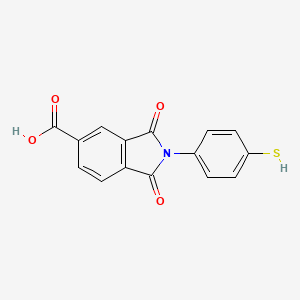

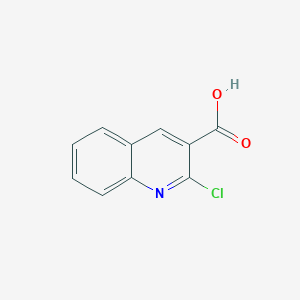

Ácido 2-cloroquinolina-3-carboxílico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Chloroquinoline-3-carboxylic acid derivatives involves novel procedures and methodologies. For instance, a study detailed a novel synthesis route for 3-halo-2-phenylquinoline-4-carboxylic acids, showing the production of 3-chloro and 3-bromo derivatives through a process involving the synthesis of an amino intermediate followed by halogen replacement according to the Sandmeyer reaction (Raveglia et al., 1997). Another method involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with aminopyridines, showcasing an unusual synthesis pathway (Ukrainets et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-3-carboxylic acid derivatives has been elucidated through various analytical techniques, including NMR and mass spectroscopy, X-ray analysis, and more. For example, the structure of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides was proven by such methods, offering insights into the compound's molecular framework and potential reactivity patterns (Ukrainets et al., 2005).

Chemical Reactions and Properties

2-Chloroquinoline-3-carboxylic acid engages in a variety of chemical reactions, reflecting its versatile chemical properties. For example, its derivatives can react with aminopyridines to form new compounds, demonstrating a pathway for creating novel chemical entities (Ukrainets et al., 2005). Additionally, the synthesis and mechanistic insights into the formation of 3-hydroxyquinolin-2-ones from 2-chloro-N,3-diaryloxirane-2-carboxamides highlight complex reaction pathways and mechanisms (Mamedov et al., 2021).

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

El ácido 2-cloroquinolina-3-carboxílico se utiliza en la síntesis de compuestos heterocíclicos . Estos compuestos han despertado un gran interés debido a su inmensa importancia en el diseño y descubrimiento de nuevos compuestos para aplicaciones farmacéuticas .

Construcción de Sistemas Heterocíclicos Fusionados o Binarios de Quinolina-Cord

Este compuesto juega un papel crucial en la síntesis de sistemas cíclicos de quinolina y reacciones adoptadas para construir sistemas heterocíclicos fusionados o binarios de quinolina-cord .

Actividades Biológicas y Farmacológicas

Los derivados de polihidroquinolina, una clase de compuestos químicos que pueden sintetizarse a partir del ácido 2-cloroquinolina-3-carboxílico, exhiben una amplia gama de actividades biológicas y farmacológicas, como agentes anticancerígenos, antituberculosos, neurotróficos y cardiovasculares efectivos .

Síntesis de Compuestos Biológicamente Importantes

Algunas reacciones que involucran ácido 2-cloroquinolina-3-carboxílico se han aplicado con éxito a la síntesis de compuestos biológicamente importantes .

Alta Reactividad Química

El ácido 2-cloroquinolina-3-carboxílico es conocido por su alta reactividad química debido a la presencia de dos unidades activas, funciones cloro y aldehído . Esto lo convierte en un compuesto valioso en varias reacciones químicas.

Inhibidores de la Proteína Kinasa CK2

Hay una investigación en curso sobre el uso de ácidos 3-quinolinacarboxílicos, que pueden sintetizarse a partir del ácido 2-cloroquinolina-3-carboxílico, como nuevos inhibidores de la proteína kinasa CK2 . Esto tiene aplicaciones potenciales en el tratamiento del cáncer, ya que CK2 a menudo se expresa en exceso en varios tipos de cáncer.

Safety and Hazards

Propiedades

IUPAC Name |

2-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSORZYTTCOBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357199 | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73776-25-7 | |

| Record name | 2-Chloro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73776-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions 2-Chloroquinoline-3-carboxylic acid is used for?

A1: This compound serves as a versatile starting material for synthesizing diverse quinoline derivatives. Research highlights its use in reactions with various nucleophiles. For instance, it reacts with o-phenylenediamine to yield quino[2,3‐b][1,5]benzodiazepin‐12‐ones [], and with 3-(p-substituted aryl)-4H-5-mercapto-1,2,4-triazoles to produce a novel series of s-triazolo[5,1-b]-6/8-substituted quinolino [, ] thiazin-9(H)-ones []. These reactions highlight the compound's versatility in constructing complex heterocyclic systems.

Q2: Are there any studies on the antimicrobial activity of compounds derived from 2-Chloroquinoline-3-carboxylic acid?

A2: Yes, several studies demonstrate the promising antimicrobial potential of derivatives. Notably, a series of s-triazolo[5,1-b]-6/8-substituted quinolino [, ] thiazin-9(H)-ones synthesized from 2-Chloroquinoline-3-carboxylic acid displayed significant antibacterial and antifungal activities, comparable to standard drugs Furacin and Flucanazol []. Similarly, diamide derivatives containing 2-chloroquinoline scaffolds, synthesized via the Ugi reaction using 2-Chloroquinoline-3-carboxylic acid as a source of acid, exhibited moderate to good antibacterial and antifungal activity []. These findings highlight the potential of 2-Chloroquinoline-3-carboxylic acid derivatives as lead compounds for developing new antimicrobial agents.

Q3: What is known about the structure of 2-Chloroquinoline-3-carboxylic acid?

A3: The crystal structure of 2-Chloroquinoline-3-carboxylic acid (C10H6ClNO2) reveals a layered architecture []. The crystal packing is stabilized by intermolecular C—H⋯O and O—H⋯N hydrogen bonds, leading to a two-dimensional network that contributes to the structural cohesion of the compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)